Trifluoromethyl trifluorovinyl ether

Description

Properties

IUPAC Name |

1,1,2-trifluoro-2-(trifluoromethoxy)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(5)2(6)10-3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTXWCKMNMYXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Record name | PERFLUORO(METHYLVINYL ETHER) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50675-08-6 | |

| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3051599 | |

| Record name | Trifluoro(trifluoromethoxy)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perfluoro(methylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from the source of ignition to the source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor | |

| Record name | PERFLUORO(METHYLVINYL ETHER) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1187-93-5 | |

| Record name | PERFLUORO(METHYLVINYL ETHER) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoro(methyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro(methyl vinyl ether) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethoxy)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro(trifluoromethoxy)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO(METHYL VINYL ETHER) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6II375V3XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Trifluoromethyl Trifluorovinyl Ether

Introduction: Unveiling a Key Fluorinated Monomer

Trifluoromethyl trifluorovinyl ether (CF₃OCF=CF₂), also known as perfluoromethyl vinyl ether (PMVE), is a fluorinated organic compound of significant interest to researchers and professionals in materials science and drug development.[1] Its unique molecular structure, featuring a trifluoromethyl group and a trifluorovinyl ether moiety, imparts a distinct combination of high thermal stability, chemical inertness, and reactivity, making it a valuable building block for advanced fluoropolymers.[2] This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, reactivity profile, and spectroscopic signature, to support its effective application in research and development.

Chemical Structure and Identifiers

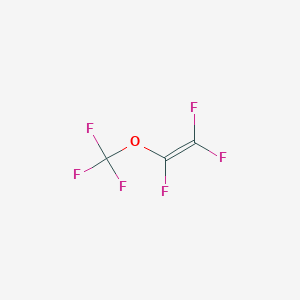

The structure of this compound is characterized by a carbon-carbon double bond substituted with three fluorine atoms and a trifluoromethoxy group.

C1 [label="C"]; C2 [label="C"]; O [label="O"]; C3 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"]; F5 [label="F"]; F6 [label="F"];

C1 -- C2 [len=1.5, label="="]; C2 -- O [len=1.5]; O -- C3 [len=1.5]; C1 -- F1 [len=1]; C1 -- F2 [len=1]; C2 -- F3 [len=1]; C3 -- F4 [len=1]; C3 -- F5 [len=1]; C3 -- F6 [len=1]; }

Figure 1: Chemical Structure of this compound.Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 1,1,2-trifluoro-2-(trifluoromethoxy)ethene |

| Synonyms | Perfluoromethyl vinyl ether (PMVE), this compound |

| CAS Number | 1187-93-5[3] |

| Molecular Formula | C₃F₆O[4] |

| Molecular Weight | 166.02 g/mol [4] |

| InChI Key | BLTXWCKMNMYXEA-UHFFFAOYSA-N[4] |

Physicochemical Properties: A Quantitative Overview

This compound is a colorless, flammable gas under standard conditions.[5] Its highly fluorinated nature results in a low boiling point and a density greater than air. A summary of its key physical and chemical properties is presented in Table 2.

Table 2: Fundamental Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless gas | [5] |

| Boiling Point | -22 °C to -23 °C | [3][6] |

| Density (liquid) | ~1.43 g/cm³ | [6] |

| Flash Point | -32.9 °C | [7] |

| Solubility in Water | Insoluble | [8] |

| Vapor Pressure | 1094.5 mmHg at 25°C | [7] |

Synthesis of this compound: Established Methodologies

The synthesis of this compound can be achieved through several routes, with two prominent methods being the reaction of hexafluoropropylene oxide with carbonyl fluoride and the reaction of trifluoromethylhypofluorite with trifluoroethylene.

Method 1: From Hexafluoropropylene Oxide (HFPO) and Carbonyl Fluoride

This industrial method involves the reaction of hexafluoropropylene oxide (HFPO) with carbonyl fluoride in the presence of a metal fluoride catalyst.[1] The reaction proceeds through the formation of a perfluoroalkoxide anion, which then attacks the HFPO ring. The resulting acyl fluoride is subsequently converted to a salt and pyrolyzed to yield the desired trifluorovinyl ether.[1]

Experimental Protocol: Synthesis from HFPO

-

Step 1: Formation of Perfluoro-2-methoxypropionyl Fluoride: In a suitable reactor, hexafluoropropylene oxide and carbonyl fluoride are reacted over a dried alkali metal fluoride catalyst (e.g., potassium fluoride).[9]

-

Step 2: Saponification: The resulting perfluoro-2-methoxypropionyl fluoride is saponified using an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide) to form the corresponding carboxylate salt.[10]

-

Step 3: Pyrolysis: The dried carboxylate salt is then subjected to thermolysis, typically at elevated temperatures (e.g., 250 °C), to induce decarboxylation and formation of this compound.[10] The product is collected as a gas and purified by distillation.

HFPO [label="Hexafluoropropylene Oxide (HFPO) +\nCarbonyl Fluoride"]; AcylFluoride [label="Perfluoro-2-methoxypropionyl\nFluoride"]; Salt [label="Potassium Perfluoro-2-\nmethoxypropionate"]; TFVE [label="Trifluoromethyl\nTrifluorovinyl Ether"];

HFPO -> AcylFluoride [label="Metal Fluoride Catalyst"]; AcylFluoride -> Salt [label="KOH"]; Salt -> TFVE [label="Pyrolysis (Δ)"]; }

Figure 2: Synthesis of TFVE from Hexafluoropropylene Oxide.Method 2: From Trifluoromethylhypofluorite and Trifluoroethylene

This method involves the direct reaction of trifluoromethylhypofluorite (CF₃OF) with trifluoroethylene (F₂C=CFH). The reaction is typically carried out in the gas phase at elevated temperatures.

Experimental Protocol: Synthesis from CF₃OF and Trifluoroethylene

-

Step 1: Gaseous Reaction: Gaseous trifluoromethylhypofluorite and trifluoroethylene are introduced into a heated reactor.[11]

-

Step 2: Product Collection: The product stream, containing this compound and byproducts, is passed through a cooling trap to condense the desired product.[11]

-

Step 3: Purification: The collected liquid is then purified by distillation to isolate the this compound.[11]

Reactants [label="Trifluoromethylhypofluorite (CF₃OF) +\nTrifluoroethylene"]; Reaction [label="Gas-Phase Reaction (Δ)"]; Product [label="Trifluoromethyl\nTrifluorovinyl Ether"];

Reactants -> Reaction; Reaction -> Product; }

Figure 3: Synthesis of TFVE from Trifluoromethylhypofluorite.Reactivity Profile: A Versatile Fluorinated Building Block

The reactivity of this compound is dominated by the chemistry of its electron-deficient double bond and the influence of the strongly electron-withdrawing trifluoromethoxy group.

Radical Polymerization

This compound readily undergoes radical polymerization to form high-performance fluoropolymers.[12] The polymerization can be initiated by common radical initiators. However, the process is mechanistically complex, often involving β-scission of the propagating radical, which can limit the achievable molecular weight.[12]

Oxidation and Peroxide Formation

A critical aspect of the reactivity of this compound is its propensity to oxidize in the presence of air to form unstable and potentially explosive peroxides.[5] This reaction is a significant safety consideration in the handling and storage of this compound.

Nucleophilic Attack

The electron-deficient nature of the trifluorovinyl group makes it susceptible to nucleophilic attack. Reactions with nucleophiles can lead to substitution at the double bond, providing a route to functionalized fluorinated compounds.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles and bases.[13][14] Their reaction with this compound would be expected to proceed via nucleophilic attack at the double bond. However, the strong basicity of these reagents necessitates careful control of reaction conditions to avoid side reactions.[15]

Spectroscopic Characterization: The Molecular Fingerprint

The spectroscopic analysis of this compound provides crucial information for its identification and characterization.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[11] The ¹⁹F NMR spectrum of this compound would be expected to show two distinct sets of signals corresponding to the trifluoromethyl (-OCF₃) and trifluorovinyl (-CF=CF₂) groups. The chemical shifts and coupling patterns provide detailed information about the electronic environment of the fluorine atoms.[16]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is characterized by signals for the two vinyl carbons and the trifluoromethyl carbon. The signals for the carbons bonded to fluorine will exhibit splitting due to ¹³C-¹⁹F coupling, which can be complex.[17]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of C-F and C-O-C stretching vibrations. The C=C stretching vibration of the trifluorovinyl group would also be present, likely in the region of 1600-1700 cm⁻¹.[18][19]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak at m/z 166. The fragmentation pattern is expected to be dominated by the loss of fluorine atoms, the trifluoromethyl radical (•CF₃), and other small fluorinated fragments.

Safety and Handling: Essential Precautions

This compound is a flammable gas that can form explosive mixtures with air.[5] It is also important to be aware of its potential to form explosive peroxides upon exposure to air.[5] Therefore, it should be handled in a well-ventilated area, away from ignition sources, and stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion: A Foundation for Innovation

This compound is a key monomer with a unique set of properties that make it highly valuable in the development of advanced fluorinated materials. This guide has provided a detailed overview of its fundamental characteristics, from its synthesis and physicochemical properties to its reactivity and spectroscopic signature. A thorough understanding of these core principles is essential for researchers and scientists to safely and effectively harness the potential of this versatile fluorinated building block in their pursuit of innovation.

References

-

Fluorine Notes. October 2009 — "The synthesis of trifluorovinyl ethers". (URL: [Link])

- Google Patents. CN103724167A - Environment-friendly synthesis method of high-yield perfluoromethylvinyl ether (PMVE). (URL: )

-

The Royal Society of Chemistry. Supplementary Information for - The Royal Society of Chemistry. (URL: [Link])

- Google Patents. CN102211983A - Preparation method of perfluoromethyl vinyl ether. (URL: )

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (URL: [Link])

-

European Patent Office. EP1616849B1 - Process for the preparation of fluorine containing vinyl ethers. (URL: [Link])

-

Wikipedia. Perfluoro(methyl vinyl ether). (URL: [Link])

-

Shoichet Lab - University of Toronto. Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. (URL: [Link])

-

iChemical. This compound, CAS No. 1187-93-5. (URL: [Link])

-

Fluorine notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". (URL: [Link])

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: [Link])

-

Chemistry LibreTexts. Table of Characteristic IR Absorptions. (URL: [Link])

-

The Open Physical Chemistry Journal. IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. (URL: [Link])

-

ResearchGate. 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. (URL: [Link])

-

ResearchGate. (PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. (URL: [Link])

-

Chemsrc. This compound | CAS#:1187-93-5. (URL: [Link])

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (URL: [Link])

-

Chemistry LibreTexts. 13.8: Organometallic Reagents. (URL: [Link])

-

YouTube. NMR Coupling Constants, Chemical Shift, and 13C NMR. (URL: [Link])

-

YouTube. 10.04 General Reactivity of Organometallics. (URL: [Link])

-

Chemistry LibreTexts. 18.9: Organometallic Reagents. (URL: [Link])

-

Chemistry LibreTexts. 11.8: Organometallic Reagents. (URL: [Link])

-

Open Access LMU. Reactivity of Electrophilic Trifluoromethylating Reagents. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1187-93-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Buy this compound | 1187-93-5 [smolecule.com]

- 5. This compound | 1187-93-5 [chemicalbook.com]

- 6. This compound | CAS#:1187-93-5 | Chemsrc [chemsrc.com]

- 7. This compound, CAS No. 1187-93-5 - iChemical [ichemical.com]

- 8. CN103724167A - Environment-friendly synthesis method of high-yield perfluoromethylvinyl ether (PMVE) - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ris.utwente.nl [ris.utwente.nl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. dovepress.com [dovepress.com]

- 16. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. benthamopen.com [benthamopen.com]

- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

history of "Trifluoromethyl trifluorovinyl ether" synthesis

An In-depth Technical Guide to the Historical Synthesis of Trifluoromethyl Trifluorovinyl Ether (CF₃OCF=CF₂)

Introduction: The Genesis of a High-Performance Monomer

This compound, also known as perfluoro(methyl vinyl ether) (PFMVE), is a cornerstone monomer in the field of advanced materials science.[1][2] Its chemical structure, which marries a stable, hydrophobic trifluoromethyl moiety with a highly reactive trifluorovinyl group, is the key to its utility.[1] This unique combination allows for the synthesis of high-performance fluoropolymers and perfluorinated elastomers with exceptional chemical resistance, thermal stability, and oxidative resilience.[1] As an intermediate in organic and pharmaceutical synthesis, its applications extend into various laboratory and industrial research and development processes.[3] This guide provides a detailed exploration of the key historical synthetic routes developed to produce this critical building block, offering insights into the chemical principles and experimental designs that have defined its production.

Methodology 1: Pyrolysis of Perfluoroalkoxypropionate Salts

One of the most common and historically significant methods for preparing perfluoroalkylvinyl ethers is the thermolysis of alkali metal salts derived from perfluoro-2-alkoxy-tetrafluoropropionic acids.[4][5] This pathway leverages the decarboxylation of a specifically engineered carboxylate precursor to generate the desired vinyl ether.

Causality and Mechanistic Insight

The core of this synthesis is a two-step process: the creation of a suitable precursor acid followed by its conversion to a salt and subsequent thermal decomposition. The choice of cation for the salt is a critical determinant of reaction efficiency. Early attempts using sodium (Na) salts of 2-(2,2,2-trifluoroethoxy)tetrafluoropropionic acid resulted in complex product mixtures with yields of the desired ether as low as 4%.[4][5] Subsequent research demonstrated that substituting sodium with potassium (K) dramatically improves the outcome, boosting yields to as high as 67%.[4][5] This highlights the profound influence of the counter-ion on the chemical behavior of the carboxylate salt under thermolytic conditions.[4][5] Further refinements have shown that converting the carboxylate to a trimethylsilyl ester before thermolysis can be essential for synthesizing certain hydrocarbon-substituted trifluorovinyl ethers, preventing the formation of undesired trifluoroacetate esters.[6]

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyltrifluorovinyl Ether

Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)tetrafluoropropionic Acid

-

A mixture of 2,2,2-trifluoroethanol (19.3 g, 0.19 mol), potassium hydroxide (19 g, 0.34 mol), water (40 ml), diethyl ether (50 ml), and a phase-transfer catalyst such as tetrabutylammonium bromide (Bu₄NBr, 1.5 g) is prepared in a reaction vessel.[4][5]

-

Hexafluoropropene oxide (HFPO, 16.6 g, 0.1 mol) is gradually introduced into the mixture while maintaining the temperature below 30°C.[4][5]

-

The mixture is stirred for 1 hour at room temperature.[4][5]

-

The solution is then acidified with 30% hydrochloric acid.[4][5]

-

The ethereal layer is separated, dried with magnesium sulfate (MgSO₄), and distilled to yield the target acid.[4][5]

Step 2: Formation of the Potassium Salt

-

A solution of the synthesized acid (16 g, 0.065 mol) in methanol is neutralized with a solution of potassium hydroxide in methanol, using phenolphthalein as an indicator.[5]

-

The solvent is evaporated under reduced pressure.[5]

-

The resulting solid residue is thoroughly dried over P₂O₅ at 110°C under vacuum (2-3 Torr).[5]

Step 3: Thermolysis to Trifluorovinyl Ether

-

The dried and pulverized potassium salt is mixed with dry sand (approx. 20 g).[5]

-

The mixture is subjected to thermolysis under vacuum (10-15 Torr) by heating in a Wood's metal bath at 225-280°C.[5]

-

Volatile products are collected in a cold trap maintained at -78°C.[5]

-

The condensate is then distilled to yield the final product, 2,2,2-trifluoroethyltrifluorovinyl ether, with a yield of approximately 67%.[5]

Methodology 2: Reaction of Carbonyl Fluoride with Hexafluoropropylene Oxide (HFPO)

An alternative industrial route to PFMVE begins with the reaction between carbonyl fluoride (COF₂) and hexafluoropropylene oxide (HFPO).[2] This method builds an intermediate acyl fluoride, which is subsequently converted to the final product through saponification and decarboxylation.

Causality and Mechanistic Insight

This synthesis is initiated by a metal fluoride catalyst that reacts with carbonyl fluoride to generate a perfluoroalkoxide anion. This highly nucleophilic anion then attacks the electrophilic central carbon atom of the HFPO epoxide ring, leading to a ring-opening reaction analogous to anionic polymerization.[2] The resulting intermediate eliminates a fluoride ion, regenerating the catalyst and forming perfluoro(2-methoxy propionyl fluoride). This acyl fluoride is not the final product but a stable intermediate that must undergo further transformation. Treatment with a base like potassium hydroxide hydrolyzes the acyl fluoride to its corresponding carboxylate salt. The final step is a pyrolytic decarboxylation of this salt, which eliminates carbon dioxide and yields the this compound.[2]

Conceptual Protocol

-

Anion Formation: Carbonyl fluoride reacts with a metal fluoride catalyst (e.g., KF).

-

Nucleophilic Attack: The generated trifluoromethoxide anion attacks the C2 carbon of HFPO.

-

Acyl Fluoride Formation: The resulting intermediate collapses, eliminating a fluoride ion to form perfluoro(2-methoxy propionyl fluoride).

-

Saponification: The acyl fluoride is treated with an aqueous base (e.g., KOH) to form the potassium carboxylate salt.

-

Decarboxylation: The salt is pyrolyzed to yield PFMVE.

Methodology 3: Addition of Trifluoromethyl Hypofluorite to Trifluoroethylene

A more direct route involves the addition of the highly reactive gas trifluoromethyl hypofluorite (CF₃OF) to trifluoroethylene.[7] This method capitalizes on the potent fluorinating power of CF₃OF.[8]

Causality and Mechanistic Insight

Trifluoromethyl hypofluorite is a powerful electrophilic and radical fluorinating agent due to the weak O-F bond.[8] Its reaction with an alkene like trifluoroethylene proceeds via the addition of the CF₃O group and a fluorine atom across the double bond. This process requires precise control over reaction conditions to manage its high reactivity and ensure high yields of the desired ether. Modern implementations of this synthesis utilize continuous flow microreactors to enhance safety and control over heat exchange, which is critical as inert gases can sharply reduce thermal efficiency.[7]

Experimental Protocol: Continuous Flow Synthesis

-

Reactor Setup: Two microreactors (e.g., one SiC, one Ni) are installed in series. The system is purged with an inert gas like helium.[7]

-

Reagent Feed: Gaseous trifluoromethyl hypofluorite (CF₃OF) and gaseous trifluoroethylene are fed into the first microreactor using mass flow controllers, typically in a slight molar excess of CF₃OF (e.g., 1.05:1.0).[7]

-

Reaction Conditions: The first reactor is maintained at ambient temperature (~25°C) while the second is heated (e.g., to 100°C). The system pressure is regulated at approximately 4 bar.[7]

-

Product Quenching & Separation: The reaction mixture is immediately cooled to 0°C. It is then fed into a cyclone separator where the liquid phase (primarily HF byproduct) is removed.[7]

-

Collection: The gas phase, consisting mainly of PFMVE, is passed through an expansion valve and collected in a cold trap maintained at -30°C.[7]

-

Purification: The collected crude PFMVE is purified by distillation in a pressure column, yielding the final product with high purity (>99%) and in high yield (96%).[7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Perfluoro(methyl vinyl ether) - Wikipedia [en.wikipedia.org]

- 3. This compound 1187-93-5 [mingyuanchemical.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Genesis of a Fluoropolymer Workhorse: A Technical Guide to the Discovery of Perfluoro(methyl vinyl ether)

A Foreword for the Modern Researcher: In the landscape of advanced materials, perfluoro(methyl vinyl ether) (PMVE) stands as a cornerstone monomer, pivotal in the creation of high-performance fluoroelastomers and thermoplastics. Its incorporation into polymer chains imparts exceptional thermal and chemical stability, along with valuable processing characteristics. This guide delves into the seminal discovery of PMVE, offering a detailed exploration of the pioneering synthesis, the scientific rationale of its inventors, and the experimental framework that brought this crucial molecule to the forefront of fluoropolymer chemistry.

The Dawn of a New Monomer: A Historical and Scientific Context

The mid-20th century was a period of fervent innovation in polymer science, with DuPont at the vanguard of fluoropolymer research. Following the serendipitous discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon, by Dr. Roy J. Plunkett in 1938, a new era of high-performance materials was inaugurated.[1][2][3][4][5] However, the very properties that made PTFE remarkable—its extreme chemical inertness and high melting point—also presented significant processing challenges. This spurred a quest for melt-processable fluoropolymers, leading to the development of materials like fluorinated ethylene propylene (FEP).

It was within this dynamic research environment at DuPont that the need for novel fluorinated monomers became apparent. Monomers that could be copolymerized with tetrafluoroethylene (TFE) to modify its properties, rendering the resulting polymers more amenable to conventional processing techniques while retaining the desirable characteristics of fluorocarbons, were highly sought after. Perfluorinated vinyl ethers emerged as a promising class of comonomers to achieve this balance.

The Inventive Step: Unveiling Perfluoro(methyl vinyl ether)

The foundational work on the synthesis of perfluoro(methyl vinyl ether) was laid out in U.S. Patent 3,180,895, filed on December 27, 1961, and granted on April 27, 1965. The inventors credited with this pivotal discovery are John Ferguson Harris, Jr. , and Donald Ingram McCane , with the patent assigned to E. I. du Pont de Nemours and Company . Their work provided the first practical and scalable method for the preparation of this simple yet profoundly impactful perfluorinated vinyl ether.

The core of their invention was a two-step process commencing with the reaction of hexafluoropropylene oxide (HFPO) with a source of fluoride ions, followed by the pyrolysis of the resulting intermediate. This innovative approach circumvented the challenges associated with the direct vinylation of perfluorinated alcohols, which were known to be difficult to prepare and handle.

The Causality Behind Experimental Choices

The choice of hexafluoropropylene oxide as a starting material was a stroke of scientific ingenuity. HFPO, a readily available byproduct of hexafluoropropylene production, provided a reactive three-membered epoxide ring. The inventors recognized that this strained ring system was susceptible to nucleophilic attack by fluoride ions, which would initiate a ring-opening reaction and subsequent rearrangement to form a stable acyl fluoride intermediate. This strategic choice of reactant provided an elegant and efficient pathway to the desired precursor for the final vinyl ether.

The subsequent pyrolysis of the sodium salt of the perfluoro(2-methoxy)propionate intermediate was a well-reasoned step to induce decarboxylation and the formation of the vinyl ether. Pyrolysis was a known method for generating double bonds through elimination reactions, and its application in this context demonstrated a deep understanding of reaction mechanisms in organofluorine chemistry.

The Core Synthesis Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology derived from the foundational principles outlined in U.S. Patent 3,180,895. This process is designed as a self-validating system, where the successful isolation and characterization of the intermediate and final products confirm the efficacy of the described steps.

Experimental Workflow Diagram

Sources

- 1. Perfluoroalkyl vinyl ether is a type of fluoropolymer monomer that contains fluorine-Tianjin Changlu Fluorochemical Material co.,Ltd. [en.tjclchem.com]

- 2. Perfluoroether - Wikipedia [en.wikipedia.org]

- 3. Viton, Kalrez seals for chemical processing industry [pspglobal.com]

- 4. Comparing and Contrasting the properties of Viton FKM and Kalrez FFKM - Mykin's Blog of Rubber and Seal Design [mykin.com]

- 5. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]

quantum chemical calculations for "Trifluoromethyl trifluorovinyl ether"

An In-depth Technical Guide to the Quantum Chemical Calculation of Trifluoromethyl Trifluorovinyl Ether

This guide provides a comprehensive framework for the theoretical investigation of this compound (TFVE), a critical monomer in the synthesis of high-performance fluoropolymers and specialty materials.[1][2] By leveraging quantum chemical calculations, researchers can elucidate the molecule's electronic structure, predict its reactivity, and understand its spectroscopic properties with high fidelity. This document is intended for researchers, computational chemists, and material scientists seeking to apply robust computational methods to the study of organofluorine compounds.

Foundational Principles: Why Computational Chemistry for TFVE?

This compound (CF₃OCF=CF₂), with CAS Number 1187-93-5, is a colorless, flammable gas notable for its unique chemical properties derived from its high degree of fluorination.[2][3][4] The presence of a trifluoromethyl group and a trifluorovinyl group creates a molecule with high thermal stability, chemical resistance, and specific reactivity patterns.[1] Experimental characterization can be challenging due to its gaseous state at room temperature (Boiling Point: -22 °C) and high flammability.[4][5]

Quantum chemical calculations offer a powerful, non-invasive alternative for exploring the fundamental properties of TFVE. By solving approximations of the Schrödinger equation, we can build a detailed molecular-level understanding that complements and guides experimental work. This guide focuses on Density Functional Theory (DFT) as a primary tool due to its excellent balance of computational cost and accuracy, with references to higher-level methods for benchmarking.[6]

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1187-93-5 | [2] |

| Molecular Formula | C₃F₆O | [2] |

| Molecular Weight | 166.02 g/mol | [2] |

| Boiling Point | -22 °C | [4] |

| Appearance | Colorless gas | [4][7] |

| Density (estimate) | 1.321 g/cm³ | [4] |

| Water Solubility | 31.5 mg/L at 28°C | [3][4] |

| Vapor Pressure | 1090 mmHg at 25°C (approx. 1.43 atm) | [4] |

Designing the Computational Approach: A Validated Methodology

The reliability of any quantum chemical prediction hinges on the judicious selection of the theoretical method and basis set. For highly fluorinated systems like TFVE, this choice is critical due to the high electronegativity of fluorine and the significant role of electron correlation.

Selection of the Theoretical Method

Expertise in Practice: The primary workhorse for a molecule of this size is Density Functional Theory (DFT) . It provides a robust description of electron correlation at a fraction of the cost of traditional wave-function-based methods.

-

Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a versatile and widely validated starting point for organofluorine chemistry.[6][8] It generally yields reliable geometries and vibrational frequencies.

-

Alternative/Advanced Functional: For potentially complex electronic environments or studies involving non-covalent interactions, the M06-2X functional is highly recommended. It is specifically parameterized to provide greater accuracy for main-group chemistry and thermochemistry.[9]

-

Benchmarking Standard: For properties requiring the highest accuracy (e.g., reaction barriers or precise bond energies), calculations should be benchmarked against a "gold standard" method like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) .[9] Due to its high computational cost, CCSD(T) is typically used for single-point energy calculations on DFT-optimized geometries.

Selection of the Basis Set

The Causality Behind the Choice: A basis set is the set of mathematical functions used to build molecular orbitals. For fluorine, it is crucial to use basis sets that can accurately describe its tightly held core electrons and its diffuse valence electron cloud. This requires both polarization and diffuse functions .

-

Workhorse Basis Set: The Pople-style 6-311+G(d,p) basis set offers a good compromise between accuracy and computational efficiency. The "6-311" describes the core and valence orbitals, the "+" adds diffuse functions to properly model lone pairs and anions, and "(d,p)" adds polarization functions to allow for non-spherical electron density, which is essential for accurate bonding descriptions.[6][10]

-

High-Accuracy Basis Set: For benchmark calculations or studies demanding higher precision, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), are the preferred choice.[9] The "aug" prefix indicates the inclusion of diffuse functions, and "TZ" (triple-zeta) provides greater flexibility for describing valence orbitals, leading to more accurate energy calculations.

Table 2: Recommended Levels of Theory for TFVE Analysis

| Tier | Method | Basis Set | Recommended Use Case |

| Standard/Screening | B3LYP | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies, Population Analysis |

| High-Accuracy | M06-2X | aug-cc-pVTZ | Reaction Energetics, Non-covalent Interactions, Spectroscopic Properties |

| Benchmark | CCSD(T) | aug-cc-pVTZ | Single-point energy calculations for validating DFT results |

Experimental Protocols: Step-by-Step Computational Workflow

The following protocols outline a self-validating system for the computational analysis of TFVE using a software package like Gaussian or ORCA.

Protocol 1: Ground State Geometry Optimization

This procedure aims to find the lowest energy conformation of the molecule.

-

Construct Initial Geometry: Build an initial 3D structure of TFVE using a molecular editor (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.

-

Prepare Input File: Create an input file specifying the level of theory, basis set, and calculation type.

-

Example Keyword Line (Gaussian): #p B3LYP/6-311+G(d,p) Opt Freq

-

#p: Requests enhanced printing.

-

B3LYP/6-311+G(d,p): Specifies the chosen method and basis set.

-

Opt: Requests a geometry optimization to a stationary point on the potential energy surface.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Execute Calculation: Run the calculation.

-

Verify Convergence: Confirm that the optimization job terminated normally. Check the output file to ensure all four convergence criteria (forces and displacements) have been met.

-

Validate the Stationary Point: This is a critical self-validation step. Analyze the results of the frequency calculation (see Protocol 2). A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

Protocol 2: Vibrational Frequency Analysis

This calculation serves two purposes: validating the geometry and predicting the infrared (IR) spectrum.

-

Perform Calculation: This is typically done concurrently with optimization using the Freq keyword.

-

Check for Imaginary Frequencies: As stated above, confirm there are no imaginary frequencies to validate the structure as a true minimum.

-

Analyze Thermodynamic Properties: The output will provide key thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Predict IR Spectrum: Visualize the calculated vibrational modes and their corresponding intensities. This predicted spectrum can be compared with experimental data for validation. Note that calculated harmonic frequencies are often systematically higher than experimental values and may require a scaling factor (typically ~0.96-0.98 for B3LYP) for direct comparison.

Protocol 3: Electronic Structure and Property Analysis

Once a validated geometry is obtained, a wealth of electronic properties can be investigated.

-

Perform Single-Point Energy Calculation: Run a new calculation on the optimized geometry using a high-accuracy level of theory and keywords for property analysis.

-

Example Keyword Line (Gaussian): #p M062X/aug-cc-pVTZ Pop=NBO

-

Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis.

-

-

Analyze Molecular Orbitals: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[6]

-

Evaluate Atomic Charges and Bonding: Use NBO analysis to determine natural atomic charges, which provides insight into the charge distribution and the polarity of specific bonds (e.g., the C-F and C-O bonds).

-

Calculate Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of chemical attack.

-

Determine Dipole Moment: The calculated dipole moment provides a quantitative measure of the molecule's overall polarity.

Visualization of Computational Workflows

Diagrams are essential for illustrating the logical flow of a computational project and the relationships between different theoretical approaches.

Caption: A standard workflow for quantum chemical analysis of a molecule.

Caption: Hierarchy of common quantum chemical methods by accuracy and cost.

Conclusion and Outlook

This guide outlines a robust and scientifically grounded approach for the computational characterization of this compound. By systematically applying DFT and validating results through careful procedural checks and benchmarking, researchers can generate reliable data on the molecule's geometry, stability, reactivity, and spectroscopic signatures. These theoretical insights are crucial for accelerating the design of novel fluorinated materials and understanding the fundamental chemistry of organofluorine compounds. Computational studies on decomposition pathways and polymerization mechanisms represent promising future research directions.[2]

References

-

Cas 1187-93-5,this compound | lookchem . (n.d.). Lookchem. Retrieved January 9, 2026, from [Link]

-

Theoretically predicting the feasibility of highly-fluorinated ethers as promising diluents for non-flammable concentrated electrolytes - PMC - NIH . (2020, December 15). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes - Energy Advances (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Fluorine Gaussian basis set adopted for the MCF and SMC calculations in... - ResearchGate . (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? | ResearchGate . (2016, April 28). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Adsorption of Fluorinated Ether Electrolyte Solvent Molecules on Boron Nitride Nanosheets Studied by Solid-State NMR and Computational Methods | The Journal of Physical Chemistry Letters - ACS Publications . (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Basis Sets | Gaussian.com . (2021, May 17). Gaussian.com. Retrieved January 9, 2026, from [Link]

-

Adsorption of Fluorinated Ether Electrolyte Solvent Molecules on Boron Nitride Nanosheets Studied by Solid-State NMR and Computational Methods | The Journal of Physical Chemistry Letters . (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Fluorine Basis Sets - crystal.unito.it . (n.d.). University of Turin. Retrieved January 9, 2026, from [Link]

- Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds - Fluorine notes. (n.d.). Fluorine notes.

-

Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC - NIH . (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

- February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" - Fluorine notes. (n.d.). Fluorine notes.

-

This compound (CAS 1187-93-5) Properties | Density, Cp, Viscosity . (n.d.). Prode Properties. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 1187-93-5 [smolecule.com]

- 3. This compound | 1187-93-5 [chemicalbook.com]

- 4. Cas 1187-93-5,this compound | lookchem [lookchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. Page loading... [guidechem.com]

- 8. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 9. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Reactivity of Trifluoromethyl Trifluorovinyl Ether: A Mechanistic Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl trifluorovinyl ether (CF₃OCF=CF₂), also known as perfluoro(methyl vinyl) ether (PMVE), stands as a cornerstone monomer in the synthesis of high-performance fluoropolymers and a versatile building block in synthetic chemistry. Its unique electronic structure, governed by the powerful electron-withdrawing effects of its fluorine substituents, imparts a distinct and often counterintuitive reactivity profile. This guide offers an in-depth exploration of the core reaction mechanisms of this compound, moving beyond mere procedural descriptions to elucidate the underlying causality of its chemical behavior. We will dissect the intricacies of its polymerization, cycloaddition, and nucleophilic addition reactions, providing field-proven insights and detailed experimental frameworks to empower researchers in harnessing its synthetic potential.

Introduction: The Structural and Electronic Landscape of CF₃OCF=CF₂

This compound is a colorless gas at standard conditions, characterized by a highly polarized carbon-carbon double bond.[1][2] The presence of a trifluoromethoxy (-OCF₃) group and three fluorine atoms directly on the vinyl moiety creates a profoundly electron-deficient π-system. This electronic depletion is the primary driver of its reactivity, making the β-carbon a prime target for nucleophilic attack and influencing its behavior in concerted pericyclic reactions. Understanding this inherent electronic bias is critical to predicting and controlling its reaction outcomes.

Polymerization Mechanisms: Crafting High-Performance Materials

The polymerization of this compound is a principal application, leading to fluoropolymers with exceptional thermal stability and chemical resistance.[1][3] Both radical and cationic pathways are viable, each presenting unique mechanistic challenges and opportunities for control.

Radical Polymerization: A Battle Against β-Scission

Radical polymerization of CF₃OCF=CF₂ is often initiated using conventional initiators like azobisisobutyronitrile (AIBN) or persulfates.[1] However, the propagation is frequently plagued by a chain transfer reaction known as β-scission.[1]

Mechanism of β-Scission:

The propagating radical can undergo an intramolecular rearrangement, leading to the cleavage of the C-O bond beta to the radical center. This results in the formation of a stable acyl fluoride and a new, smaller radical. This process effectively terminates the growing polymer chain and limits the achievable molecular weight.[1] Experimental evidence for β-scission is substantiated by Fourier-transform infrared (FTIR) spectroscopy, which reveals a characteristic carbonyl absorption peak around 1770 cm⁻¹ corresponding to the acid fluoride functionality.[3]

Experimental Protocol: Redox-Initiated Emulsion Polymerization

This protocol describes a typical aqueous emulsion polymerization, a common technique for fluorinated monomers.

-

Reactor Setup: A glass-lined reactor is charged with deionized water, a fluorinated surfactant (e.g., ammonium perfluorooctanoate), and a buffering agent. The system is deoxygenated by purging with an inert gas like argon or nitrogen.

-

Monomer Addition: this compound is introduced into the reactor as a gas or a condensed liquid under pressure.

-

Initiation: A redox initiation system, such as ammonium persulfate (APS) and sodium bisulfite, is added to the aqueous phase to generate radicals at a controlled rate at moderate temperatures. The choice of a redox system allows for lower polymerization temperatures, which can help to suppress β-scission relative to propagation.[4]

-

Polymerization: The reaction is allowed to proceed under constant agitation for several hours. The pressure and temperature are monitored to gauge the reaction progress.

-

Workup: The resulting polymer latex is coagulated by adding an acid or salt solution. The polymer is then washed repeatedly with deionized water and methanol before being dried under vacuum to a constant weight.[4][5]

Cationic Polymerization: Taming the Carbocation

Cationic polymerization offers an alternative route that can circumvent the issue of β-scission. However, the electron-deficient nature of the monomer makes it less susceptible to cationic attack than typical vinyl ethers.[6] Strong Lewis acids or specialized cationic initiators are required.

Trifluoromethyl sulfonates have proven effective as catalysts for the cationic polymerization of vinyl ethers, offering good control over molecular weight and distribution.[7][8] The mechanism proceeds through a propagating carbocationic species. The choice of solvent and ligand is crucial in stabilizing this active center to prevent unwanted chain transfer reactions.[7][8]

Causality in Catalyst Selection: The low reactivity of semi-fluorinated vinyl ether monomers necessitates the use of highly active acid catalysts. Weaker acids often result in negligible monomer conversion.[6] Strong Brønsted acids like triflic acid (HOTf) and its derivatives demonstrate superior catalytic activity.[6]

Workflow for Cationic RAFT Polymerization

Caption: Workflow for controlled cationic RAFT polymerization of CF₃OCF=CF₂.

Cycloaddition Reactions: Building Rings with Precision

The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions and a participant in [2+2] cycloadditions, particularly with electron-rich partners.

[4+2] Diels-Alder Cycloadditions

In a typical Diels-Alder reaction, CF₃OCF=CF₂ reacts with a conjugated diene to form a six-membered ring.[9] The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[10][11][12] Due to secondary orbital interactions between the electron-withdrawing groups on the dienophile and the developing π-system of the diene in the transition state, the endo product is typically favored under kinetic control.[10][13]

Mechanistic Rationale: The concerted, pericyclic nature of the Diels-Alder reaction dictates its high degree of stereochemical control.[9] The suprafacial interaction of the diene and dienophile ensures that substituents that are cis on the dienophile remain cis in the product.[12]

[2+2] Cycloadditions with Vinyl Ethers

The reaction of this compound with electron-rich alkenes, such as simple vinyl ethers, can lead to the formation of cyclobutane derivatives. These reactions often do not follow a concerted pathway but rather proceed through a stepwise mechanism involving a zwitterionic intermediate.[14] This stepwise nature can lead to a loss of stereospecificity.

Mechanism of [2+2] Cycloaddition

Caption: Stepwise mechanism of [2+2] cycloaddition via a zwitterionic intermediate.

Nucleophilic and Electrophilic Additions

The polarized nature of the CF₃OCF=CF₂ double bond dictates its susceptibility to both nucleophilic and electrophilic attack, leading to a variety of functionalized products.

Nucleophilic Addition

Nucleophiles readily attack the terminal CF₂ group (the β-carbon), driven by the strong electron-withdrawing effect of the adjacent fluorine atoms and the -OCF₃ group. This initial addition is often followed by the elimination of a fluoride ion or further transformations. For instance, reactions with secondary amines and azoles have been reported.[15]

Reactions with Transition Metal Complexes

The interaction of this compound with transition metal complexes can lead to complex and insightful transformations involving C-F and C-O bond activation. For example, its reaction with a rhodium(I) hydride complex initiates with the insertion of the C=C bond into the Rh-H bond, followed by a β-OCF₃ elimination.[15][16] This reactivity showcases the potential for metal-catalyzed functionalization of this otherwise stable molecule.

Table 1: Summary of Key Reaction Mechanisms

| Reaction Type | Key Features | Common Reagents/Conditions | Mechanistic Pathway |

| Radical Polymerization | β-scission limits molecular weight. | AIBN, Persulfates, Redox Initiators | Chain growth with competing intramolecular chain transfer. |

| Cationic Polymerization | Requires strong acid catalysts; avoids β-scission. | Trifluoromethyl sulfonates, Lewis Acids | Propagation via a stabilized carbocationic intermediate. |

| [4+2] Cycloaddition | Stereospecific; endo product favored. | Conjugated dienes (e.g., cyclopentadiene) | Concerted, pericyclic mechanism. |

| [2+2] Cycloaddition | Stepwise; potential loss of stereospecificity. | Electron-rich alkenes (e.g., ethyl vinyl ether) | Formation of a zwitterionic intermediate. |

| Nucleophilic Addition | Attack at the terminal CF₂ carbon. | Amines, Azoles | Two-step addition-elimination or addition-protonation. |

Synthesis of this compound

A common and industrially relevant synthesis of this compound begins with hexafluoropropylene oxide (HFPO).[1]

Protocol: Synthesis from Hexafluoropropylene Oxide (HFPO)

This multi-step synthesis is a cornerstone for producing high-purity this compound.

-

Formation of the Acyl Fluoride: Hexafluoropropylene oxide is reacted with carbonyl fluoride in the presence of a metal fluoride catalyst. The fluoride ion opens the HFPO ring to form a perfluoroalkoxide, which then attacks another molecule of HFPO. Elimination of fluoride regenerates the catalyst and yields perfluoro(2-methoxypropionyl) fluoride.[1]

-

Saponification: The resulting acyl fluoride is treated with a base, such as potassium hydroxide, to form the corresponding carboxylate salt (e.g., potassium perfluoro-2-methoxypropionate).[1][17]

-

Pyrolysis: The dried carboxylate salt is then subjected to thermal decomposition (pyrolysis). This decarboxylation step eliminates CO₂ and yields the final this compound product, which is collected as a volatile gas.[1][17]

Causality in Protocol Design: The pyrolysis of the carboxylate salt is a critical step. The choice of the cation (e.g., potassium) and the exclusion of water are important for achieving high yields and preventing side reactions.[18] The reaction is driven by the entropically favorable release of carbon dioxide gas.

Conclusion

The reaction mechanisms of this compound are a rich tapestry of classic and modern organic chemistry principles, profoundly influenced by the effects of fluorine substitution. From the challenges of controlling β-scission in radical polymerizations to the stereochemical elegance of its cycloadditions, a deep understanding of its electronic nature is paramount. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for professionals seeking to innovate in the fields of polymer science, materials, and synthetic chemistry by leveraging the unique properties of this versatile fluorinated building block.

References

-

Perfluoro(methyl vinyl ether). In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]

-

Böttcher T, Duda B, Kalinovich N, et al. Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation. Dalton Transactions. 2025. Accessed January 8, 2026. [Link]

-

Huisgen R, Brückner R, Mlostoń G, et al. 1,2-Bis(trifluoromethyl)ethene-1,2-dicarbonitrile: (2+2) Cycloadditions with Vinyl Ethers. European Journal of Organic Chemistry. 1991. Accessed January 8, 2026. [Link]

-

Process for the preparation of fluorine containing vinyl ethers. European Patent Office. EP 1616849 B1. Accessed January 8, 2026. [Link]

- Process for the preparation of fluorine containing vinyl ethers. Google Patents. EP1616849B1. Accessed January 8, 2026.

-

A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. ChemRxiv. 2023. Accessed January 8, 2026. [Link]

-

Chen L, Wang Z, Li E, et al. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. 2025;16(3):1250-1264. Accessed January 8, 2026. [Link]

-

Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. 2024. Accessed January 8, 2026. [Link]

- Preparation method of perfluoromethyl vinyl ether. Google Patents. CN102211983A. Accessed January 8, 2026.

-

Diels-Alder stereochemistry. Química Organica.org. Accessed January 8, 2026. [Link]

-

Diels–Alder reaction. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]

-

Method for preparing perfluoromethyl vinyl ether. Patsnap. Accessed January 8, 2026. [Link]

-

Figure S3: 1 H NMR spectrum of... ResearchGate. Accessed January 8, 2026. [Link]

-

Lousenberg RD, Shoichet MS. Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry. 1999;37(18):3301-3308. Accessed January 8, 2026. [Link]

-

Stereochemistry In The Diels-Alder: A Tale of Two Dienophiles (cis– and trans-). Master Organic Chemistry. Published November 13, 2017. Accessed January 8, 2026. [Link]

-

Stereochemistry of the Diels-Alder Reaction. YouTube. Published online January 9, 2024. Accessed January 8, 2026. [Link]

-

Kinetics of radical copolymerization of vinylidene fluoride with tert-butyl 2-trifluoromethyl acrylate: a suitable pair for the synthesis of alternating fluorinated copolymers. Polymer Chemistry. 2017. Accessed January 8, 2026. [Link]

-

16.7: Diels-Alder Stereochemistry. Chemistry LibreTexts. Published May 30, 2020. Accessed January 8, 2026. [Link]

-

Kinetics and mechanism of the reaction of perfluoro propyl vinyl ether (PPVE, C3F7OCH=CH2) with OH: Assessment of its fate in the atmosphere. ResearchGate. Published online August 10, 2025. Accessed January 8, 2026. [Link]

-

Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation. RSC Publishing. Published online May 12, 2025. Accessed January 8, 2026. [Link]

-

[Me3Si(CF3)F]- and [Me3Si(CF3)2]-: Reactive intermediates in fluoride-initiated trifluoromethylation with Me3SiCF3 - An NMR study. ResearchGate. Published online August 7, 2025. Accessed January 8, 2026. [Link]

-

Lousenberg RD, Shoichet MS. Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios a. Journal of Polymer Science Part A: Polymer Chemistry. 2000;38(8):1344-1354. Accessed January 8, 2026. [Link]

-

Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Accessed January 8, 2026. [Link]

-

Leroux F, Jeschke P, Schlosser M. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chem Soc Rev. 2008;37(4):689-703. Accessed January 8, 2026. [Link]

-

Tsvetkov NP, Koldobskii AB, Godovikov IA, Kalinin VN. [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Doklady Chemistry. 2005;404(2):210-212. Accessed January 8, 2026. [Link]

-

Kinetics and mechanism of the reaction of perfluoro propyl vinyl ether (PPVE, C₃F₇OCH=CH₂) with OH: assessment of its fate in the atmosphere. PubMed. Published July 28, 2015. Accessed January 8, 2026. [Link]

-

This compound, CAS No. 1187-93-5. iChemical. Accessed January 8, 2026. [Link]

-

Thermal isomerization of this compound to pentafluoropropionyl fluoride. Journal of Fluorine Chemistry. 2004;125(2):199-204. Accessed January 8, 2026. [Link]

-

Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(v…. OUCI. Accessed January 8, 2026. [Link]

-

Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Accessed January 8, 2026. [Link]

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. 2011. Accessed January 8, 2026. [Link]

-

Vinylic Nucleophilic Substitution. Chemistry Stack Exchange. Published July 10, 2022. Accessed January 8, 2026. [Link]

Sources

- 1. Perfluoro(methyl vinyl ether) - Wikipedia [en.wikipedia.org]

- 2. This compound, CAS No. 1187-93-5 - iChemical [ichemical.com]

- 3. Buy this compound | 1187-93-5 [smolecule.com]

- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Diels-Alder stereochemistry [quimicaorganica.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. EP1616849B1 - Process for the preparation of fluorine containing vinyl ethers - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

thermal decomposition of "Trifluoromethyl trifluorovinyl ether"

An In-depth Technical Guide to the Thermal Decomposition of Trifluoromethyl Trifluorovinyl Ether

Foreword

This compound (CF₃OCF=CF₂), also known as perfluoro(methyl vinyl ether) or PMVE, is a cornerstone monomer in the synthesis of high-performance fluoropolymers and elastomers. Its incorporation into polymer chains imparts exceptional chemical resistance, thermal stability, and unique mechanical properties. However, the very stability of the C-F and C-O bonds that makes this molecule so valuable also dictates the extreme conditions required for its decomposition. Understanding the thermal degradation pathways of CF₃OCF=CF₂ is paramount for ensuring safe handling during polymerization, predicting the service life of materials at elevated temperatures, and managing potential environmental impacts from high-temperature industrial processes or accidental releases. This guide provides a comprehensive technical overview of the thermal decomposition of this compound, synthesizing current research to offer field-proven insights for researchers and drug development professionals working with fluorinated compounds.

Core Physicochemical Properties and Associated Hazards

Before delving into its decomposition, a firm grasp of the fundamental properties and inherent hazards of this compound is essential. It is a colorless, extremely flammable gas, typically supplied as a liquefied gas under pressure.[1][2][3] This physical state presents significant handling challenges, as a loss of containment can rapidly lead to the formation of a flammable vapor-air mixture that is heavier than air.[2][4]

Key Hazards:

-

Extreme Flammability: The compound is easily ignited by heat, sparks, or flames and can form explosive mixtures with air.[2][4][5] Vapors may travel to an ignition source and flash back.[2][5]

-

Explosion Risk: As a gas stored under pressure, containers may explode when heated.[1][5][6] Ruptured cylinders can rocket violently.[2][5] Some reports suggest it may decompose explosively when heated or involved in a fire.[5]

-

Peroxide Formation: Like many ethers, this compound can oxidize in the air to form unstable peroxides that may explode spontaneously.[2][4] This necessitates careful storage and handling protocols to exclude air and potential catalysts for peroxide formation.

-

Hazardous Decomposition Products: In the event of a fire or thermal breakdown, toxic and corrosive fumes are emitted, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[1][6]

| Property | Value |

| Molecular Formula | C₃F₆O |

| Molecular Weight | 166.02 g/mol |

| Appearance | Colorless Gas[2][3] |

| Boiling Point | -22 °C (approx.) |

| Vapor Pressure | 1094.5 mmHg at 25°C[3] |

| Flammability | Extremely Flammable Gas[1][2][5] |

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of this compound is not a singular event but a complex interplay of competing reaction pathways, highly dependent on conditions such as temperature, pressure, and the presence of other chemical species. Research, combining computational modeling and experimental studies, has elucidated two primary routes: unimolecular isomerization and radical scission.

Pathway A: Unimolecular Isomerization to Acyl Fluorides

Under thermal stress, this compound can undergo a rearrangement to form pentafluoropropionyl fluoride (CF₃CF₂C(O)F).[7] This isomerization is a significant pathway, particularly under pressure. The reaction is not entirely selective and can yield a mixture of different acyl fluorides, indicating a complex underlying mechanism.[7] The efficiency and selectivity of this process are highly sensitive to reaction parameters, including temperature, pressure, concentration, and the presence of radical initiators.[7]

Pathway B: Radical Scission Mechanisms

At higher temperatures, such as those encountered in plasma or shock tube experiments, bond scission becomes the dominant decomposition mechanism. Computational studies at the CCSD(T)/cc-pVTZ level have identified the most probable decomposition path as an initial cleavage of the C-O bond, followed by subsequent fragmentation.[8]

-

Step 1: Initial C-O Bond Cleavage CF₃OCF=CF₂ → •CF₃ + •OCF=CF₂

-

Step 2: Fragmentation of the Vinyl Ether Radical The resulting trifluorovinyl oxy radical is unstable and rapidly decomposes. A likely pathway involves rearrangement and fragmentation: •OCF=CF₂ → CF₂ + •CFO

-

Step 3: Radical Recombination and Further Reactions The primary radical species (•CF₃, •CFO) and the difluorocarbene (CF₂) can then undergo a cascade of secondary reactions. For instance, trifluoromethyl radicals can recombine to form hexafluoroethane (C₂F₆), a commonly observed product in high-energy decomposition scenarios.[8] 2 •CF₃ → C₂F₆

The final product mixture observed after arc plasma decomposition—which includes C₃F₈, C₃F₆, C₂F₆, CF₄, and CO—is a direct consequence of these complex radical recombination and fragmentation reactions.[8]

Caption: Competing thermal decomposition pathways for CF₃OCF=CF₂.

Experimental Protocols for Decomposition Analysis

The elucidation of these pathways relies on sophisticated experimental techniques designed to probe chemical reactions under extreme conditions. The choice of methodology is critical and is dictated by the specific information sought, whether it be kinetic data on elementary reaction steps or the identification of stable end-products.

Shock Tube Pyrolysis with Time-of-Flight Mass Spectrometry (TOF-MS)

Expertise & Experience: Shock tube studies are the gold standard for investigating gas-phase unimolecular reactions at high temperatures (typically 800–3000 K) and well-defined pressures.[9] The rapid heating via a shock wave (on the order of microseconds) allows for the study of primary decomposition pathways while minimizing complex secondary reactions that obscure the initial steps.[9][10] Coupling the shock tube to a TOF-MS allows for real-time monitoring of reactant decay and product formation, providing invaluable kinetic data.[11][12]

Trustworthiness: This protocol is self-validating through precise control and measurement. The incident and reflected shock velocities determine the temperature and pressure with high accuracy. The use of an internal standard (e.g., a known concentration of an inert gas like Argon) in the gas mixture allows for normalization of mass spectrometry signals, ensuring quantitative and reproducible results.

Experimental Protocol:

-

Mixture Preparation: Prepare a dilute mixture (typically <1%) of this compound in a bath gas (e.g., Argon). The low concentration prevents significant changes in temperature and pressure from the reaction itself.

-

Shock Tube Operation: Introduce the gas mixture into the low-pressure (driven) section of the shock tube. A high-pressure driver gas (e.g., Helium) is separated by a diaphragm.[9]

-

Shock Wave Generation: Increase the pressure in the driver section until the diaphragm bursts, generating a planar shock wave that propagates through the driven section, rapidly heating and compressing the reactant gas.[9]

-

Time-Resolved Sampling: A high-repetition-rate TOF mass spectrometer, positioned at the end wall of the shock tube, samples the gas mixture from the region behind the reflected shock wave.

-

Data Acquisition: Record mass spectra at rapid intervals (e.g., every 10-50 µs) for a total reaction time of 1-2 ms.

-

Data Analysis: Plot the concentration profiles of the reactant and identified products as a function of time. Fit these profiles to appropriate kinetic models to extract rate constants for the decomposition reaction.

Caption: Workflow for a shock tube pyrolysis experiment.

Flow Pyrolysis with GC/MS and FTIR Analysis